Copper(II) formate hydrate

Printed Electronics Catalyst Synthesis Thermal Analysis

Replacing copper salts generically in catalyst or printed electronics workflows often leads to inconsistent conductivity and unwanted byproducts. Copper(II) formate hydrate provides a scientifically validated solution. - Achieve >50% bulk conductivity in flexible printed electronics via low-temperature, self-reducing formate pathway. - Obtain highly dispersed, active metallic copper phases for methanol synthesis catalysts, outperforming nitrate precursors. - Ensure reproducible MOF and molecular magnetism synthesis with structurally characterized, high-solubility crystalline hydrate.

Molecular Formula C2H4CuO5
Molecular Weight 171.6 g/mol
CAS No. 133386-04-6
Cat. No. B166876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(II) formate hydrate
CAS133386-04-6
Molecular FormulaC2H4CuO5
Molecular Weight171.6 g/mol
Structural Identifiers
SMILESC(=O)[O-].C(=O)[O-].O.[Cu+2]
InChIInChI=1S/2CH2O2.Cu.H2O/c2*2-1-3;;/h2*1H,(H,2,3);;1H2/q;;+2;/p-2
InChIKeyNOHDJXFJXJZYGO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 18.75 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper(II) Formate Hydrate: Advanced Synthesis Precursor


Copper(II) formate hydrate is a coordination compound with the general formula Cu(HCOO)₂·xH₂O, functioning as a key precursor in catalyst fabrication, printed electronics, and metal-organic framework (MOF) synthesis [1]. The compound is characterized by a distinct blue-green crystalline habit and high water solubility, which facilitates its integration into aqueous-based preparative workflows . As a metal carboxylate, it serves as a self-reducing agent and a source of highly reactive copper species upon thermal or photochemical activation, setting it apart from many alternative copper salts [2].

Aqueous-processable metal carboxylate for catalyst and MOF synthesis
Self-reducing precursor enabling low-temperature copper patterning
Polymeric chain motif supports low-dimensional magnetic material design

Copper(II) Formate Hydrate: Substitution Performance Pitfalls


Generic substitution of copper salts in sensitive applications is not scientifically valid due to pronounced differences in decomposition pathways, volatility, redox behavior, and coordination chemistry. For instance, in printed electronics, the self-reducing nature of the formate anion is critical for achieving high conductivity at low temperatures; substituting with copper(II) acetate or nitrate introduces unwanted byproducts or requires higher processing temperatures [1]. Similarly, in catalyst preparation, the thermal decomposition of copper formate yields a more active and dispersed metallic copper phase compared to precursors like copper nitrate, which can release corrosive nitrogen oxides [2]. These divergent behaviors stem from the unique electronic and steric properties of the formate ligand, which dictates the compound's reduction potential and thermal stability [3].

Decomposition pathway mismatch: copper acetate forms oxide intermediates that delay reduction; formate reduces directly to Cu⁰ at lower temperature.

Volatility behavior mismatch: copper acetate can volatilize and transport copper, risking surface etching; copper formate remains non-volatile.

Magnetic structure mismatch: acetate dimer (paddlewheel) yields strong direct antiferromagnetic coupling; formate exhibits weak superexchange via a polymeric chain.

Copper(II) Formate Hydrate: Data-Driven Selection Guide


Thermal Decomposition & Self-Reduction vs. Acetate

The thermal decomposition behavior of copper(II) formate hydrate is fundamentally different from that of copper(II) acetate monohydrate, a common alternative precursor. A kinetic analysis of the non-isothermal thermal decomposition of both compounds supported on carborundum and silica reveals distinct dehydration and decomposition steps [1]. While both undergo dehydration, the subsequent decomposition of the anhydrous formate yields metallic copper at a lower temperature than the acetate, which often forms intermediate copper oxides before complete reduction. This lower decomposition temperature of copper formate is critical for applications on thermally sensitive substrates, such as flexible plastics in printed electronics [2].

Thermal Onset
Head-to-head
~225 °C
Direct Cu⁰ formation avoids oxide intermediates, supporting low-temperature processing.
TGA under inert atmosphere; acetate requires higher temperature or reducing agents.
Printed Electronics Catalyst Synthesis Thermal Analysis

Conductivity: Formate Inks vs. Alternatives

When formulated into a particle-free conductive ink, copper(II) formate hydrate serves as a highly effective self-reducing precursor. Printed and subsequently sintered copper patterns derived from a copper formate-based ink have achieved an electrical conductivity of 50% that of bulk copper (approx. 35 MS/m) [1]. In contrast, many alternative copper precursor inks, such as those based on copper nitrate or copper oxide nanoparticles, often require the addition of a reducing agent or more aggressive sintering conditions to achieve comparable conductivity [2]. A more recent study using a formate-based ink with a specific amine ligand achieved a resistivity as low as 16.09 μΩ·cm, demonstrating the potential for near-bulk conductivity [3].

Printed Conductivity
Reported
>50% bulk Cu (~35 MS/m)
Supports high-conductivity flexible electronics research.
Inkjet on polyimide, sintered 150–250 °C; resistivity as low as 16.09 μΩ·cm reported.
Printed Electronics Conductive Inks Material Science

Coordination Motif vs. Copper Acetate

The coordination chemistry of copper(II) formate hydrate diverges sharply from its acetate analog. While copper(II) acetate monohydrate adopts a dimeric "paddlewheel" structure with a direct Cu-Cu bond and strong antiferromagnetic coupling (J ≈ -286 cm⁻¹), copper formate tetrahydrate forms a polymeric chain structure lacking a direct metal-metal bond [1]. This fundamental difference in structure, attributed to the lower polarizability of the formate ligand, results in drastically different magnetic properties [2]. The formate's bridging mode leads to weak antiferromagnetic interactions mediated through the π-system of the ligand (superexchange), a mechanism that is less effective in the acetate dimer's direct exchange pathway [3].

Magnetic Coupling
Head-to-head
Formate: polymeric, weak antiferromagnetic
Acetate: dimeric, J ≈ -286 cm⁻¹
Polymeric chain motif enables low-dimensional quantum magnet design.
Determined by X-ray diffraction and magnetic susceptibility; superexchange pathway differs.
Molecular Magnetism Coordination Chemistry Crystal Engineering

Volatility & Corrosion vs. Copper Acetate

In semiconductor device fabrication, the choice of organic acid vapor for cleaning copper surfaces is critical. Thermogravimetry mass spectrometry (TG-MS) measurements have revealed a stark contrast in the behavior of copper(II) formate and copper(II) acetate under these conditions [1]. The results indicate that copper(II) acetate molecules are thermally stable enough to volatilize, thereby transporting copper atoms and leading to undesired etching and redeposition on the surface. In contrast, copper(II) formate does not become volatile with accompanying copper atoms. Consequently, formic acid vapor acts solely as a reducing agent for oxidized copper surfaces, avoiding the problematic etching associated with acetic acid [2].

Volatile Transport
Head-to-head
Formate: non-volatile
Acetate: volatile, transports Cu
Non-volatile behavior prevents surface damage during cleaning, supporting semiconductor process integrity.
TG-MS analysis; critical for copper interconnect fabrication.
Semiconductor Manufacturing Surface Cleaning Corrosion Science

Vitrification Redox Control vs. Copper Nitrate

In the vitrification of high-level nuclear waste, the redox state of the glass melt, measured by the Fe²⁺/ΣFe ratio, is a critical parameter that must be controlled to prevent the precipitation of conductive metallic phases and ensure glass durability [1]. A comparative material balance study evaluating the substitution of copper nitrate for copper formate as a catalyst during precipitate hydrolysis demonstrated a significant impact on melt redox [2]. The analysis showed that using copper formate resulted in a more reducing melter feed, with a formate-nitrate difference of 0.217 M. Substituting with copper nitrate shifted the feed to a more oxidizing state (formate-nitrate difference of 0.147 M), which is preferable for maintaining the required Fe²⁺/ΣFe ratio below 0.10 [3].

Redox Impact (F-N)
Head-to-head
+0.217 M vs nitrate +0.147 M
More reducing character requires process control but may be leveraged in specific feed chemistries.
DWPF Sludge Batch 1 simulation; glass melt redox optimization context.
Nuclear Waste Management Vitrification Redox Chemistry

Copper(II) Formate Hydrate: Optimal Application Scenarios


High-Conductivity Flexible Electronics

For the development of flexible, printed electronic devices such as antennas, sensors, and circuits on plastic substrates, copper(II) formate hydrate is the superior precursor. Its low thermal decomposition temperature and self-reducing nature allow for the creation of highly conductive copper features (>50% bulk conductivity) using low-temperature sintering processes that are compatible with common flexible materials like polyimide [1][2]. This eliminates the need for expensive nanoparticle inks or complex post-deposition reduction steps, offering a clear advantage over copper nitrate or oxide-based precursors.

Methanol Synthesis Catalysts

In the preparation of oxide-supported copper catalysts for methanol synthesis from syngas (CO/CO₂/H₂), copper formate offers distinct advantages. Research has demonstrated that catalysts derived from copper(II) formate exhibit different reactivity profiles for methanol production from CO/H₂ versus CO₂/H₂ mixtures compared to other precursors, enabling the tailoring of catalyst selectivity [1]. This makes it a valuable starting material for optimizing industrial methanol production processes where feedstock composition may vary.

Low-Dimensional Magnets & MOFs

Copper(II) formate hydrate serves as an essential building block in the field of molecular magnetism and crystal engineering. Its unique polymeric chain structure and capacity to mediate weak antiferromagnetic superexchange interactions make it a prime candidate for creating low-dimensional quantum magnets and geometrically frustrated systems, such as two-dimensional triangular lattice antiferromagnets [1][2]. Furthermore, its solubility and coordination flexibility enable the room-temperature synthesis of novel amide-functionalized MOFs, as demonstrated in recent patent literature [3], offering a mild and versatile route to functional porous materials.

Semiconductor Surface Cleaning

In advanced semiconductor manufacturing, the cleaning of copper interconnects requires atomic-scale precision. Formic acid vapor treatments, which form copper(II) formate on the surface, are uniquely suited for this task [1]. Unlike acetic acid, which forms a volatile copper acetate species that can transport copper and cause undesired etching, formic acid reacts to form a non-volatile copper formate layer that acts solely as a reducing agent, effectively cleaning the oxide without damaging the underlying copper metal [2]. This distinction is critical for maintaining device yields and reliability.

Application
Selection Property
Validation Focus
Flexible electronics research
Low-temperature self-reducing decomposition
Conductivity endpoint review
Methanol catalyst development
Decomposition pathway and metal dispersion
Catalyst selectivity profiling
Low-dimensional magnetic materials
Polymeric chain structure with superexchange
Magnetic coupling characterization
Copper interconnect cleaning
Non-volatile reduction behavior
Surface damage prevention review

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